molecular formula C17H19N5O2S B2613535 1,3-dimethyl-7-(propan-2-yl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 863002-81-7

1,3-dimethyl-7-(propan-2-yl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2613535
CAS No.: 863002-81-7
M. Wt: 357.43
InChI Key: LJWJRVBIXRGIDN-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(propan-2-yl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino pyrimidines This compound is characterized by its unique structure, which includes a diazino pyrimidine core, substituted with various functional groups such as methyl, propan-2-yl, and pyridin-2-ylmethyl sulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(propan-2-yl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Diazino Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazino pyrimidine ring.

    Introduction of Methyl Groups: Methylation can be achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Attachment of Propan-2-yl Group: This can be done through alkylation using isopropyl bromide (C₃H₇Br) and a strong base like sodium hydride (NaH).

    Addition of Pyridin-2-ylmethyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where pyridin-2-ylmethyl thiol reacts with the diazino pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(propan-2-yl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyridine ring can be reduced to piperidine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like thiols or amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives

    Substitution: Various substituted diazino pyrimidines

Scientific Research Applications

1,3-dimethyl-7-(propan-2-yl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(propan-2-yl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the pyridin-2-ylmethyl sulfanyl group may interact with the active site of an enzyme, altering its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-7-(propan-2-yl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 1,3-dimethyl-7-(propan-2-yl)-5-{[(pyridin-4-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 1,3-dimethyl-7-(propan-2-yl)-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The position of the pyridin-2-ylmethyl sulfanyl group, in particular, may influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1,3-dimethyl-7-propan-2-yl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-10(2)13-19-14-12(16(23)22(4)17(24)21(14)3)15(20-13)25-9-11-7-5-6-8-18-11/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWJRVBIXRGIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC3=CC=CC=N3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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